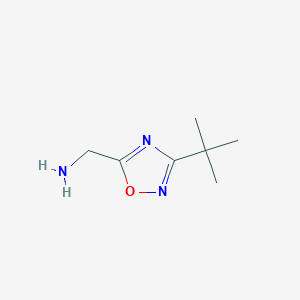

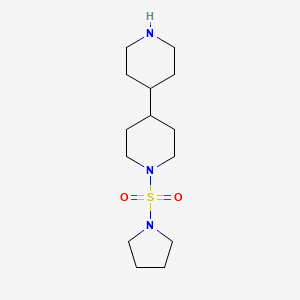

![molecular formula C13H14F3N3O2 B1293124 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-53-5](/img/structure/B1293124.png)

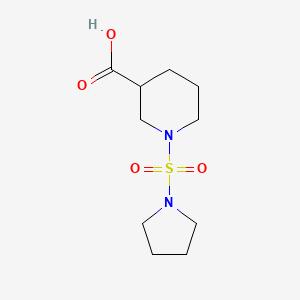

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a new herbicide from the uracil family acting as a protoporphyrinogen IX oxidase inhibitor . It is very effective for contact and residual control of broadleaf weeds and is used in many crops in pre- and post-emergence .

Molecular Structure Analysis

The molecular formula of this compound is C17H17ClF4N4O5S . The structure includes a trifluoromethyl group, which is a functional group with the formula -CF3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with a trifluoromethyl group like this one are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The compound is a white odourless powder with a melting point of 189.9°C . It has a density of 1.595 g/mL at 20°C . Its water solubility at 25°C is 0.21 g/100 mL at pH 7 .Scientific Research Applications

Comprehensive Analysis of MFCD09701842 Applications

Suzuki–Miyaura Coupling

MFCD09701842: may serve as a boron reagent in the Suzuki–Miyaura coupling process. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound’s properties could be tailored to facilitate transmetalation, a key step where organic groups are transferred from boron to palladium .

Analytical Standard for Environmental Studies

As an analytical standard, MFCD09701842 could be used in environmental chemistry to quantify pollutants or study chemical reactions in natural settings. Its stability and reactivity make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .

Protodeboronation Studies

In the study of protodeboronation, MFCD09701842 could be used to investigate the removal of boron groups from organic molecules. This research can lead to the development of new synthetic pathways and a deeper understanding of reaction mechanisms .

Anti-HIV Research

The structural features of MFCD09701842 might allow it to serve as a scaffold for developing anti-HIV medications. By performing molecular docking studies, researchers can explore how modifications to the compound affect its interaction with HIV-1 proteins .

Bioisostere Development

The trifluoromethyl group in MFCD09701842 is often used as a bioisostere to replace other functional groups like chloride or methyl. This modification can alter the steric and electronic properties of pharmaceuticals, potentially leading to new drug discoveries .

Agricultural Chemistry

MFCD09701842: could be utilized in the synthesis of compounds for agricultural applications. Its chemical structure may be beneficial in creating pesticides or herbicides that are more effective and environmentally friendly .

Organic Synthesis Research

The compound’s unique structure makes it a candidate for exploring new reactions in organic synthesis. Researchers could use MFCD09701842 to discover novel reaction pathways or to synthesize complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, MFCD09701842 could be used to synthesize new drug candidates. Its molecular framework might be key in creating compounds with specific pharmacological activities .

Mechanism of Action

This compound works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer . This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSYJKDSBGXIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

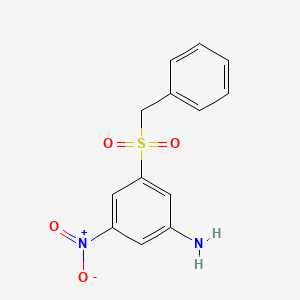

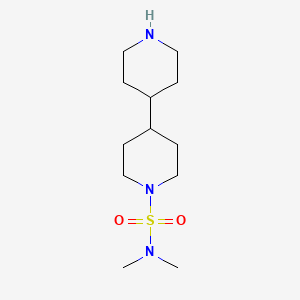

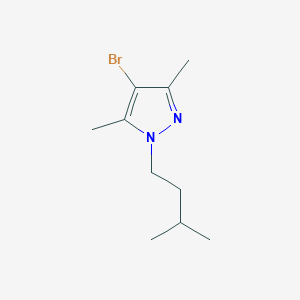

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)